1,3-Dichloro-4-fluorobenzene

描述

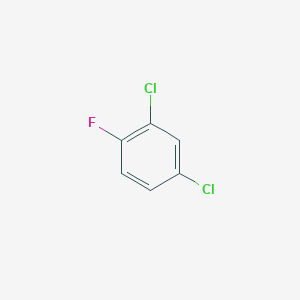

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F/c7-4-1-2-6(9)5(8)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJZCCWUSOZUQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162443 | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-48-9 | |

| Record name | 2,4-Dichlorofluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 2,4-dichloro-1-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 1,3 Dichloro 4 Fluorobenzene and Its Analogues

Industrial-Scale Synthesis Processes and Optimization

The industrial production of 1,3-dichloro-4-fluorobenzene is a multi-step process that demands careful optimization to ensure economic viability and high purity of the final product.

Process Engineering and Yield Enhancement Strategies

A common industrial route to produce this compound involves the chlorination of a fluorinated precursor. For instance, a patented process describes the gas-phase reaction of 3-chloro-4-fluoronitrobenzene (B104753) with chlorine gas in a nickel reactor at elevated temperatures. googleapis.com This continuous process allows for high throughput and efficient heat transfer, which are critical factors in large-scale manufacturing.

To maximize the yield and selectivity, several process parameters are meticulously controlled. The residence time of the reactants in the reactor, the molar ratio of chlorine to the starting material, and the reaction temperature are all crucial variables. In one example, a residence time of 10 seconds and a molar ratio of chlorine to 3-chloro-4-fluoronitrobenzene of 1.2 at 400°C resulted in a 95% conversion of the starting material with a 90% selectivity for this compound. googleapis.com

Another approach involves a three-stage process starting from fluorobenzene (B45895). This method includes nitration, followed by ring chlorination of the resulting nitrofluorobenzene mixture, and subsequent chlorination of the chlorofluoronitrobenzene mixture at a higher temperature. google.comgoogle.com A key advantage of this process is that it avoids the costly separation of isomers at intermediate stages, as the various isomers produced are ultimately converted to the same final product. google.com

Yield enhancement is also achieved through the careful selection of solvents and reaction conditions. For example, in the synthesis of 2,4-dichloro-5-fluoroacetophenone, a related compound, the use of specific catalysts and reaction in a suitable solvent like toluene, followed by controlled work-up procedures, leads to high yields. patsnap.com

Table 1: Industrial Synthesis Parameters for Halogenated Benzenes

| Starting Material | Product | Key Process Parameters | Conversion/Selectivity/Yield |

| 3-Chloro-4-fluoronitrobenzene | This compound | Gas-phase reaction with Cl2 at 400°C, 10s residence time, 1.2 molar ratio of Cl2. googleapis.com | 95% conversion, 90% selectivity. googleapis.com |

| Fluorobenzene | 2,4-Dichlorofluorobenzene | Three-stage process: nitration, ring chlorination, and high-temperature chlorination. google.comgoogle.com | High yield and purity without intermediate isomer separation. google.com |

| This compound | 2,4-Dichloro-5-fluoroacetophenone | Reaction with acetyl chloride in the presence of a catalyst at 120°C. patsnap.com | 92.1% yield. patsnap.com |

This table provides an interactive summary of key industrial synthesis parameters for halogenated benzenes.

Catalyst Development for Industrial Production

Catalysts play a pivotal role in the industrial synthesis of halogenated benzenes, influencing both the reaction rate and the regioselectivity of the halogenation. In electrophilic aromatic substitution reactions, such as the chlorination of a benzene (B151609) ring, Lewis acid catalysts are essential to activate the halogen. libretexts.org

For the chlorination of fluorobenzene derivatives, common catalysts include iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). libretexts.org These catalysts polarize the chlorine-chlorine bond, making one of the chlorine atoms more electrophilic and thus more reactive towards the aromatic ring. libretexts.org The choice of catalyst can significantly impact the isomer distribution of the product.

In the context of producing this compound analogues, specific catalysts are developed to favor the desired substitution pattern. For instance, in the synthesis of 2,4-dichloro-5-fluoroacetophenone from this compound, the selection of an appropriate catalyst is crucial for achieving high yields and minimizing the formation of unwanted isomers. patsnap.com Research into novel catalyst systems, including those based on other transition metals, is ongoing to improve efficiency and sustainability. google.com

Table 2: Catalysts in Industrial Halogenation

| Reaction Type | Catalyst | Function |

| Chlorination of Fluorobenzene | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) | Activates chlorine for electrophilic aromatic substitution. libretexts.orglibretexts.org |

| Bromination of Benzene | Iron(III) bromide (FeBr₃) or Aluminum bromide (AlBr₃) | Polarizes the Br-Br bond, increasing the electrophilicity of bromine. libretexts.orgstudymind.co.uk |

| Fluorination | Antimony (Sb) based catalysts | Facilitates the fluorination reaction. google.com |

This table interactively showcases common catalysts used in industrial halogenation processes.

Laboratory-Scale Synthetic Routes and Regioselectivity Control

In the laboratory, the synthesis of this compound and its analogues often requires more nuanced approaches to control the precise placement of halogen atoms on the benzene ring.

Halogen Exchange (Halex) Reactions in Polyhalogenated Systems

The Halogen Exchange (Halex) reaction is a powerful tool for the synthesis of fluoroaromatic compounds. wikipedia.org This nucleophilic aromatic substitution reaction involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orggoogle.com The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures. wikipedia.orggoogle.com

The success of a Halex reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving halogen is often necessary to activate the ring towards nucleophilic attack. wikipedia.orgthieme-connect.com This is a key consideration in the synthesis of polyhalogenated systems.

For example, 1,3-dichloro-4-nitrobenzene can be converted to 1,3-difluoro-4-nitrobenzene via a Halex reaction. wikipedia.org The regioselectivity of the exchange is governed by the relative activation of the chlorine atoms by the nitro group. Computational studies have also been employed to predict the regioselectivity of Halex reactions in polyhalogenated systems. researchgate.net

Table 3: Examples of Halex Reactions

| Starting Material | Product | Reagents and Conditions |

| 1,3-Dichloro-4-nitrobenzene | 1,3-Difluoro-4-nitrobenzene | KF, polar aprotic solvent, heat. wikipedia.org |

| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene | KF, polar aprotic solvent, heat. wikipedia.org |

| Trichlorobenzenes | Trifluorobenzenes | KF in dimethyl sulfone. google.com |

This table interactively presents examples of Halogen Exchange (Halex) reactions.

Diazotization and Sandmeyer Reactions for Fluorination and Chlorination

Diazotization of an aromatic amine followed by a Sandmeyer or related reaction is a versatile method for introducing a variety of substituents onto an aromatic ring, including fluorine and chlorine. wikipedia.orgorganic-chemistry.org The process begins with the conversion of an aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. masterorganicchemistry.comyoutube.com

The Sandmeyer reaction, discovered by Traugott Sandmeyer, utilizes a copper(I) salt (e.g., CuCl or CuBr) to replace the diazonium group with a halide. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For the introduction of fluorine, the Balz-Schiemann reaction is often employed, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt. masterorganicchemistry.comlibretexts.org

These reactions are particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution. For instance, starting with 3,5-dichloro-4-fluoroaniline (B1294558), a diazotization reaction followed by a Sandmeyer-type reaction can be used to introduce other functional groups. google.com However, the stability of the diazonium salt can be a challenge, especially with multiple electron-withdrawing groups on the ring. google.com

Table 4: Diazotization and Sandmeyer/Balz-Schiemann Reactions

| Starting Material | Intermediate | Reagents and Conditions for Final Step | Product |

| Aniline (B41778) | Benzenediazonium chloride | CuCl | Chlorobenzene |

| Aniline | Benzenediazonium chloride | CuBr | Bromobenzene |

| Aniline | Benzenediazonium tetrafluoroborate | Heat | Fluorobenzene |

This table provides an interactive overview of Diazotization and subsequent Sandmeyer or Balz-Schiemann reactions.

Bromination Techniques in Halogenated Benzenes Synthesis

The introduction of a bromine atom into a halogenated benzene ring is typically achieved through electrophilic aromatic bromination. This reaction requires a catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule and generate a strong electrophile. libretexts.orgstudymind.co.uk The regioselectivity of the bromination is directed by the existing substituents on the benzene ring.

In the synthesis of analogues of this compound, bromination can be a key step to introduce further functionality. For example, the bromination of 2,4-dichlorofluorobenzene is a step in the synthesis of precursors for quinolonecarboxylic acid derivatives. google.com

Various brominating agents can be employed, including molecular bromine (Br₂) and N-bromosuccinimide (NBS). organic-chemistry.orgmdpi.com The choice of reagent and reaction conditions can be tailored to achieve the desired level of bromination and regioselectivity. For instance, highly deactivated aromatic compounds can be monobrominated using NBS in concentrated sulfuric acid. organic-chemistry.org The synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) can be achieved from 3,5-dichloro-4-fluoroaniline via diazotization followed by reaction with cuprous bromide in hydrobromic acid. google.com

Table 5: Bromination of Halogenated Benzenes

| Starting Material | Brominating Agent/Catalyst | Product |

| Benzene | Br₂ / FeBr₃ | Bromobenzene |

| p-Dichlorobenzene | Br₂ / Fe or AlCl₃ | 2,5-Dichloro-1,4-dibromobenzene |

| 3,5-Dichloro-4-fluoroaniline | NaNO₂, H₂SO₄ then CuBr, HBr | 5-Bromo-1,3-dichloro-2-fluorobenzene |

This table interactively details various methods for the bromination of halogenated benzenes.

Regioselective Lithiation Approaches

Regioselective lithiation is a powerful strategy for the functionalization of aromatic compounds, guided by the electronic and steric properties of the substituents on the aromatic ring. In the case of polysubstituted halobenzenes like this compound, the site of deprotonation by an organolithium reagent is determined by the directing ability of the halogen substituents. The process involves the abstraction of the most acidic proton on the ring, which is influenced by the inductive and directing effects of the existing groups.

The directing effect of substituents in lithiation reactions is a well-established principle. For this compound, the potential sites for lithiation are the protons at positions 2, 5, and 6. The acidity of these protons is significantly influenced by the adjacent halogen atoms. Generally, lithiation occurs ortho to a directing group. Halogens direct lithiation to the ortho position, with fluorine being a more potent directing group than chlorine. However, the position between two halogen atoms is often the most acidified and, therefore, the most favorable site for deprotonation.

In the lithiation of 1,3-dihaloarenes, the most acidic hydrogen is typically at the 2-position, flanked by the two halogen atoms. rsc.org This principle is demonstrated in the lithiation of related dichlorophenyl compounds. For instance, studies on 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane show that treatment with butyllithium (B86547) results in regioselective deprotonation at the position flanked by the two chloro substituents. researchgate.net

Applying these principles to this compound, the proton at the C-2 position is situated between two chlorine atoms, making it highly acidic and the most probable site for lithiation. The proton at C-5 is ortho to the fluorine atom, which could also direct lithiation, but the synergistic acidifying effect of the two chlorine atoms at C-2 is expected to dominate.

| Lithiation Site | Directing Groups | Predicted Outcome | Rationale |

| C-2 | Ortho to C1-Cl and C3-Cl | Major Product | The proton is flanked by two electron-withdrawing chlorine atoms, significantly increasing its acidity. This is the kinetically and thermodynamically favored site. rsc.org |

| C-5 | Ortho to C4-F, Para to C1-Cl | Minor Product | Fluorine is a strong ortho-directing group for lithiation. However, this site is sterically less accessible and electronically less activated compared to the C-2 position. |

| C-6 | Ortho to C1-Cl | Not Favored | This position is only ortho to one chlorine atom and lacks the cumulative activating effect seen at C-2 or the strong direction from fluorine at C-5. |

This regioselectivity allows for the precise introduction of a wide range of electrophiles at the C-2 position, providing a key pathway to novel and specifically functionalized analogues of this compound.

Emerging Synthetic Strategies for Fluorobenzene Derivatives

The synthesis of fluorinated aromatic compounds is of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials. google.comprinceton.edu Historically, industrial production of fluorobenzenes has relied on methods like the Balz-Schiemann or Sandmeyer reactions, which transform aromatic amines into aryl fluorides via diazonium intermediates. ccspublishing.org.cngoogle.com Another classical method is the Halex reaction. ccspublishing.org.cn However, these traditional methods often generate substantial amounts of toxic waste and may have limited applicability on a large scale. google.com Consequently, there is a continuous drive to develop more efficient, environmentally benign, and versatile synthetic strategies for accessing fluorobenzene derivatives.

Emerging strategies are focusing on the development of novel catalytic systems that can operate under milder conditions and offer broader functional group tolerance. ucla.edu These include advancements in nucleophilic fluorination, which circumvents the need for often harsh conditions or hazardous reagents associated with older methods.

Nucleophilic Aromatic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles, including fluoride, onto an aromatic ring. The SNAr mechanism is typically a two-step addition-elimination process. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.org These EWGs are necessary to stabilize the intermediate negative charge (Meisenheimer complex) formed during the reaction.

The Halex (halogen exchange) reaction is a prominent example of nucleophilic aromatic fluorination, widely used in industrial synthesis. ccspublishing.org.cn In this process, an activated aryl chloride or bromide is heated with a source of fluoride ion, typically an alkali metal fluoride like potassium fluoride (KF), to produce the corresponding aryl fluoride. google.comccspublishing.org.cn The efficiency of the Halex reaction is highly dependent on the nature of the substrate, the fluoride source, and the reaction conditions.

| Starting Material | Fluorinating Agent | Product | Reaction Type |

| 1,3-Dichlorobenzene | Molten Alkali Metal Acid Fluoride | 1-Chloro-3-fluorobenzene | Halogen Exchange (SNAr) google.com |

| Ortho-dichlorobenzene | Molten Alkali Metal Acid Fluoride | Ortho-difluorobenzene | Halogen Exchange (SNAr) google.com |

| Electron-poor Aromatic Chlorides | Spray-dried KF | Electron-poor Aromatic Fluorides | Halex Reaction ccspublishing.org.cn |

A peculiar aspect of the SNAr reaction is the leaving group ability, which follows the order F > Cl > Br > I. This is counterintuitive, as fluoride is generally a poor leaving group. However, the rate-determining step is the initial nucleophilic attack on the arene. The high electronegativity of fluorine most effectively lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the aromatic ring, making it more susceptible to attack. libretexts.org

Recent advancements focus on overcoming the limitations of traditional SNAr, which requires strongly electron-deficient arenes. Methods utilizing photoredox catalysis are being explored to enable the fluorination of electron-neutral and even electron-rich aromatic systems under mild conditions, representing a significant step forward in the synthesis of diverse fluorobenzene derivatives. ucla.edunih.gov

Elucidation of Reaction Mechanisms in 1,3 Dichloro 4 Fluorobenzene Chemistry

Mechanistic Pathways of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1,3-dichloro-4-fluorobenzene, particularly due to the presence of electron-withdrawing halogen atoms that activate the ring towards nucleophilic attack. byjus.com

The predominant mechanism for SNAr reactions of this compound is the addition-elimination pathway. researchgate.net This process involves two main steps. Initially, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. researchgate.netpressbooks.pub This intermediate is negatively charged and its stability is crucial for the reaction to proceed. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms in this compound, is essential for stabilizing the Meisenheimer intermediate. masterorganicchemistry.com

The electronic effects of the substituents on the aromatic ring significantly influence the rate of SNAr reactions. nih.gov Halogens, like chlorine and fluorine, are electron-withdrawing through the inductive effect (-I effect), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. This electron withdrawal increases the electrophilicity of the carbon atoms in the benzene (B151609) ring, making them more susceptible to attack by nucleophiles. masterorganicchemistry.comnih.gov

The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups, as they help to stabilize the negatively charged Meisenheimer complex formed during the reaction. masterorganicchemistry.comresearchgate.net In this compound, both chlorine and fluorine atoms contribute to this activation. Fluorine, being the most electronegative element, exerts a strong inductive effect, making the carbon it is attached to (C-4) a prime target for nucleophilic attack.

In SNAr reactions, the nature of the leaving group is a critical factor. Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2), where iodide is the best leaving group, in SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens. masterorganicchemistry.com The order of leaving group ability in SNAr is typically F > Cl > Br > I. masterorganicchemistry.com

This counterintuitive trend is because the rate-determining step in the addition-elimination mechanism is usually the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.comnih.gov The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the first step outweighs the difficulty of breaking the strong C-F bond in the second step. masterorganicchemistry.com Therefore, in reactions of this compound, the fluorine atom is the most likely to be substituted by a nucleophile.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Leaving Group | Relative Rate |

| F | 3300 |

| Cl | ~3 |

| Br | ~1 |

| I | 1 |

| Note: Data represents a generalized trend for SNAr reactions and highlights the superior leaving group ability of fluorine. masterorganicchemistry.com |

While the addition-elimination mechanism is common for activated aryl halides, under certain conditions, particularly with very strong bases and unactivated aryl halides, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur. libretexts.orgmasterorganicchemistry.com This pathway involves the initial elimination of a proton and a halide ion from adjacent carbons to form a highly reactive aryne, which possesses a formal triple bond within the aromatic ring. libretexts.orgmasterorganicchemistry.com The nucleophile then adds to the benzyne, followed by protonation to yield the final product. pressbooks.pub

For this compound, the formation of a benzyne intermediate is less common than the SNAr pathway due to the presence of activating electron-withdrawing groups. However, under forcing conditions with strong bases like sodium amide (NaNH2), the possibility of a benzyne mechanism should be considered. pressbooks.pubmasterorganicchemistry.com The regiochemical outcome of such a reaction can be complex, as the nucleophile can add to either carbon of the "triple bond" in the benzyne intermediate. masterorganicchemistry.com

Recent advancements have led to the development of organophotochemical SNAr reactions that can proceed under milder, non-basic conditions. researchgate.netresearchgate.net These reactions often utilize a photocatalyst, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which, upon irradiation with light, can initiate the reaction. researchgate.netd-nb.inforsc.org The proposed mechanism involves the photoexcited catalyst oxidizing the fluoroarene to a radical cation. d-nb.inforsc.org This radical cation is then attacked by a nucleophile, followed by back electron transfer and loss of the fluoride ion to give the substitution product. d-nb.info This photochemical approach is complementary to traditional SNAr methods and can be applied to a broader range of substrates, including those that are less electron-poor. researchgate.net

In contrast to nucleophilic substitution, electrophilic aromatic substitution (EAS) on this compound is generally disfavored due to the deactivating nature of the halogen substituents. The inductive electron withdrawal by chlorine and fluorine reduces the electron density of the benzene ring, making it less attractive to electrophiles. libretexts.org

However, if an EAS reaction were to occur, the regioselectivity would be determined by the directing effects of the substituents. Halogens are known as ortho, para-directors, despite being deactivating. youtube.comlibretexts.org This is because they can donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the cationic intermediate (arenium ion) formed during electrophilic attack. libretexts.org This resonance stabilization is most effective when the electrophile attacks at the ortho or para positions relative to the halogen.

In this compound, the directing effects of the three halogens are combined. The fluorine at C-4 and the chlorine at C-1 would direct an incoming electrophile to their respective ortho and para positions. The chlorine at C-3 directs to its ortho and para positions. The positions C-2, C-5, and C-6 are all potential sites of electrophilic attack. Steric hindrance from the existing chloro groups might influence the final product distribution. The fluorine atom, being a stronger resonance donor than chlorine, might have a more pronounced directing effect.

Table 2: Directing Effects of Substituents in this compound for EAS

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| Chlorine | C-1, C-3 | -I (deactivating) | +M (activating) | Deactivating | Ortho, Para |

| Fluorine | C-4 | -I (deactivating) | +M (activating) | Deactivating | Ortho, Para |

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Directing Effects

Inductive and Mesomeric Effects of Halogen Substituents

The chlorine and fluorine atoms on the benzene ring exert two primary electronic effects: the inductive effect (-I) and the mesomeric effect (+M).

Inductive Effect (-I): Due to their high electronegativity, both chlorine and fluorine atoms withdraw electron density from the benzene ring through the sigma (σ) bonds. This deactivates the ring towards electrophilic attack compared to unsubstituted benzene. Fluorine is more electronegative than chlorine, and thus exerts a stronger -I effect.

Mesomeric Effect (+M): The lone pairs of electrons on the halogen atoms can be delocalized into the pi (π) system of the benzene ring. This electron donation, or resonance effect, counteracts the inductive effect to some extent. This +M effect increases electron density at the ortho and para positions relative to the meta position.

Table 1: Electronic Effects of Halogen Substituents

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity of halogens. | Deactivates the aromatic ring towards electrophilic attack. Fluorine has a stronger -I effect than chlorine. |

| Mesomeric Effect (+M) | Donation of lone pair electrons into the π-system of the aromatic ring. | Increases electron density at ortho and para positions, directing incoming electrophiles to these sites. |

Computational Modeling of EAS Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms of electrophilic aromatic substitution reactions of halogenated benzenes. diva-portal.org These studies help in understanding the structures and energies of intermediates and transition states, which are often difficult to observe experimentally.

For EAS reactions, the mechanism generally proceeds through the formation of a high-energy intermediate known as a σ-complex or arenium ion. diva-portal.org The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. Computational models can calculate the activation energy required to form the σ-complex at different positions on the ring.

Studies have shown that for halogenated benzenes, the transition state for electrophilic attack is closer in structure to the σ-complex. diva-portal.org The energy of this transition state is influenced by the electronic effects of the substituents. The electron-withdrawing inductive effect of the halogens destabilizes the positively charged σ-complex, thus increasing the activation energy and slowing down the reaction. Conversely, the mesomeric effect can stabilize the intermediate if the positive charge is delocalized onto the halogen, particularly for attack at the ortho and para positions.

Computational models can predict the most likely sites of electrophilic attack by comparing the calculated activation energies for substitution at each available position on the this compound ring. These predictions are generally in good agreement with experimental observations. Furthermore, the Hirshfeld charge, a computationally derived parameter, has been shown to correlate strongly with the barrier height of EAS reactions and can serve as a reliable descriptor for both reactivity and regioselectivity. science.gov

Catalytic Reaction Mechanisms

Catalysis plays a pivotal role in the synthetic transformations of this compound, enabling reactions that would otherwise be difficult or inefficient. Metal-mediated processes and phase-transfer catalysis are particularly important in this context.

Metal-Mediated Transformations

Transition metals are widely used to catalyze various reactions involving aryl halides, including cross-coupling reactions and C-H functionalization. For this compound, metal catalysts can facilitate the selective activation of C-Cl or C-F bonds.

The general order of reactivity for reductive hydrodehalogenation is C-I > C-Br > C-Cl > C-F, which is related to the bond dissociation energies. acs.org This inherent difference allows for selective reactions at the C-Cl bonds while leaving the more robust C-F bond intact. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds at the positions of the chlorine atoms.

Recent research has also focused on the activation of the typically less reactive C-F bond. researchgate.net This often requires more reactive metal complexes, such as those of nickel or rhodium. researchgate.netacs.org Computational studies have been instrumental in understanding the mechanisms of these C-F activation processes, which can proceed through oxidative addition or other pathways. researchgate.net For instance, in some rhodium-catalyzed reactions, there is strong evidence for ortho-directing effects of the fluorine atom in C-H activation processes. acs.org

Table 2: Research Findings in Metal-Mediated Transformations

| Catalyst/Metal System | Reaction Type | Key Findings |

|---|---|---|

| Palladium Complexes | Suzuki-Miyaura Coupling | Enables formation of C-C bonds at the C-Cl positions. |

| Nickel and Rhodium Complexes | C-F Bond Activation | Capable of activating the strong C-F bond for further functionalization. researchgate.netacs.org |

| Rhodium Catalysts | C-H Functionalization | Fluorine can act as a directing group for ortho C-H activation. acs.org |

Phase-Transfer Catalysis in Halogen Exchange

Halogen exchange (HALEX) reactions are a common method for synthesizing fluorinated aromatic compounds. In the context of this compound, this could involve the conversion of the chloro-substituents to fluoro-substituents. However, the direct reaction with fluoride salts like potassium fluoride (KF) is often inefficient due to the low solubility of the salt in common organic solvents and the low nucleophilicity of the fluoride ion.

Phase-transfer catalysis (PTC) provides a solution to this problem. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the fluoride anion from the solid or aqueous phase to the organic phase where the reaction occurs. google.com The catalyst forms a complex with the cation (e.g., K⁺), and the resulting lipophilic ion pair is soluble in the organic solvent, making the "naked" fluoride anion more available and reactive.

The use of phase-transfer catalysts allows halogen exchange reactions to be carried out under milder conditions with improved yields. For example, crown ethers like 18-crown-6 (B118740) can effectively solvate potassium ions, enhancing the nucleophilicity of the fluoride ion for substitution on the aromatic ring. researchgate.net This methodology is crucial for the efficient synthesis of polyfluorinated aromatic compounds.

Advanced Computational and Theoretical Chemistry Studies of 1,3 Dichloro 4 Fluorobenzene

Quantum Chemical Calculations and Electronic Structure Analysis

The electronic structure and properties of 1,3-dichloro-4-fluorobenzene have been investigated using sophisticated quantum chemical calculations. These computational methods provide deep insights into the molecule's behavior at the atomic and molecular levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For halogenated benzenes like this compound, DFT calculations, particularly with hybrid functionals like B3LYP and B3PW91, have been employed to determine optimized geometries and predict reaction selectivities. rsc.orgrsc.org For instance, studies on similar dichloroarenes have used the B3PW91 functional to explain the selectivity of C-Cl bond activation, showing that the observed reaction isomer has a stronger Rhenium-aryl bond dissociation energy due to a combination of electronic and steric factors. rsc.org DFT has also been used to model the molecular structures of various fluorobenzene (B45895) derivatives, with the B3LYP method and a 6-311G** basis set being used to obtain structural and thermodynamic parameters. researchgate.net These parameters are then used to develop quantitative structure-property relationship (QSPR) models. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating electronic excited state energies and properties. uci.edu It has been applied to halogenated benzenes to support experimental findings from techniques like Resonance Enhanced Multi-Photon Ionization (REMPI) and Mass-Analyzed Threshold Ionization (MATI) spectroscopy. rsc.orgresearchgate.net TDDFT calculations are performed to analyze the excited states, such as the first excited singlet state (S1). rsc.orgacs.org For related dichlorobenzene compounds, TDDFT has been used to simulate and interpret REMPI and MATI spectra, leading to confident assignments of vibrational levels and understanding the mechanisms active during excitation and ionization. researchgate.net While TDDFT is a valuable tool, its accuracy can be influenced by the choice of functional, and in some cases, it may show systematic errors, such as blue-shifted excitation energies for certain classes of molecules, which can be addressed by using other methods or adjusting the functional.

Ab Initio and Coupled Cluster (CC2) Methods

For higher accuracy in electronic structure calculations, ab initio methods like Coupled Cluster (CC2) are utilized. rsc.org CC2 is particularly useful for providing comparative data for geometry optimizations and frequency analyses of both the ground (S0) and first excited (S1) states. rsc.org In studies of similar halogenated benzenes, CC2 calculations have been shown to provide results that are in reasonable agreement with experimental values for low-frequency out-of-plane modes. rsc.org The CC2 method has also been demonstrated to be suitable for comparing with photofragmentation data in xanthene-analogues, where TDDFT results were found to be blue-shifted. The CC2 method can also predict intense excited-to-excited state transitions.

Basis Set Selection and Methodological Considerations

The choice of basis set is a critical aspect of all quantum chemical calculations, as it can significantly impact the accuracy of the results. mit.edugoogle.com For DFT calculations on fluorobenzene derivatives, the 6-311G** basis set has been used. researchgate.net In more rigorous studies involving DFT, TDDFT, and CC2 methods for halogenated benzenes, triple-zeta basis sets like TZVPP and cc-pVTZ have been employed. rsc.org The TZVPP basis set has been applied to all DFT calculations in some studies, while the cc-pVTZ basis set from Ahlrichs has been used for CC2 calculations. rsc.org It is a common practice to use well-tested auxiliary basis sets, especially when using approximations like the resolution of identity (RI). google.com For certain molecular properties, especially those related to the core electrons of atoms, special or uncontracted basis sets may be necessary to achieve reliable results. google.comarxiv.org

Molecular Vibrational Spectroscopy and Spectroscopic Data Interpretation

Computational methods are essential for interpreting experimental vibrational spectra and assigning observed bands to specific molecular motions.

Simulation of Infrared (IR) and Raman Spectra

Theoretical simulations of infrared (IR) and Raman spectra are crucial for the analysis of the vibrational modes of molecules like this compound. elixirpublishers.comcardiff.ac.uk DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are employed to calculate harmonic vibrational frequencies. elixirpublishers.com These calculated frequencies are then compared with experimental FT-IR and FT-Raman spectra to assign the observed bands to specific normal modes of the molecule. elixirpublishers.comresearchgate.net The agreement between the calculated and observed frequencies is often very good, allowing for a detailed understanding of the molecule's vibrational behavior. elixirpublishers.comresearchgate.net For complex systems, a multidimensional Franck-Condon approach can be used to calculate vibrational intensities from DFT calculations, which has shown excellent agreement with measured REMPI and MATI spectra for similar molecules. researchgate.net

Table 1: Key Computational Methods and Basis Sets

| Computational Method | Typical Application | Common Functionals/Basis Sets | Source |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground state geometry optimization, electronic properties | B3LYP, B3PW91, 6-311G**, TZVPP | rsc.orgrsc.orgresearchgate.net |

| Time-Dependent DFT (TDDFT) | Excited state energies and properties | B3LYP, PBE0, TZVPP | rsc.orgacs.org |

| Coupled Cluster (CC2) | High-accuracy excited state calculations | cc-pVTZ | rsc.org |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzene (B151609) |

| 2,4-dichloroanisole |

| 2,4-dichloro-1-fluorobenzene |

| 2,4-dichlorotoluene |

| 2,4-dichloro-1-trifluoromethylbenzene |

| Furan |

| Pyrrole |

| Pyridine |

| p-Benzoquinone |

| Uracil |

| Adenine |

| 9,10-Anthraquinone |

| Coumarin |

| 1,8-Naphthalimide |

Assignment of Vibrational Modes

The assignment of vibrational modes for halogenated benzenes is a fundamental application of computational chemistry, typically achieved through quantum chemical calculations. elixirpublishers.com For a molecule like this compound, which has 30 fundamental vibrational modes, theoretical calculations are essential for accurately assigning the bands observed in experimental infrared (IR) and Raman spectra. rsc.org

The standard approach involves optimizing the molecular geometry and calculating harmonic vibrational frequencies using Density Functional Theory (DFT), often with the B3LYP functional and basis sets such as 6-311++G(d,p). elixirpublishers.com The calculated frequencies are then systematically compared with experimental spectra. To improve agreement, computed frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. researchgate.net A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode. elixirpublishers.com

Table 1: Illustrative Vibrational Mode Assignments for Halogenated Benzenes This table provides a representative example of how vibrational modes are assigned based on computational studies of similar molecules.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| C-H Stretch | 3100-3030 | Aromatic C-H stretching vibrations. |

| C-C Stretch | 1600-1450 | Aromatic ring skeletal stretching vibrations. |

| C-F Stretch | ~1220 | Strong vibration characteristic of the C-F bond. |

| C-Cl Stretch | ~750 | Vibrations associated with the C-Cl bonds. |

| Ring Bending/Deformation | < 1000 | In-plane and out-of-plane bending of the benzene ring. |

Note: The data in this table are illustrative and based on typical frequency ranges for halogenated aromatic compounds.

Energetic and Thermodynamic Properties from Computational Models

Computational models are crucial for determining the energetic and thermodynamic properties of molecules, providing data that can be difficult to obtain experimentally. High-level quantum chemical methods, such as Gaussian-n (G3, G4) and complete basis set (CBS) methodologies, are employed to calculate these properties with high accuracy. kpfu.runih.gov

The standard Gibbs free energy of formation (ΔfG°) is a critical thermodynamic value that indicates the stability of a compound. It is calculated from the enthalpy of formation and entropy, which can be determined computationally. libretexts.org For the gas phase, calculations typically involve geometry optimization and frequency analysis on an ideal gas model. chemeo.com For the aqueous phase, solvation models such as the Polarizable Continuum Model (PCM) or SMD model are used to account for the interaction with the solvent. rsc.org

While specific, publicly available values for the Gibbs free energy of formation of this compound are scarce, chemical property databases like Cheméo indicate that such data exists. chemeo.comchemeo.com Furthermore, extensive research on other chlorinated and halogenated benzenes demonstrates the reliability of computational methods for deriving these values for both gas and aqueous phases. kpfu.runih.gov

Table 2: Presentation of Gibbs Free Energy of Formation Data This table illustrates how Gibbs free energy data is typically presented.

| Property | Phase | Value (kJ/mol) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Gas | Data not publicly available |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Aqueous | Data not publicly available |

The ionization energy, the minimum energy required to remove an electron from a molecule, is a key parameter in understanding a molecule's electronic structure. It can be measured experimentally with high precision using techniques like Photoelectron Spectroscopy (PES) or Mass-Analyzed Threshold Ionization (MATI) spectroscopy. rsc.orgresearchgate.net

Computational chemistry provides a direct theoretical counterpart to these measurements. The adiabatic ionization energy can be calculated as the energy difference between the optimized neutral molecule and its corresponding cation. Studies on isomers of dichlorofluorobenzene have successfully used DFT and time-dependent DFT (TDDFT) to calculate ionization energies, showing excellent agreement with experimental MATI spectra. rsc.orgrsc.org For instance, the adiabatic ionization energy of 1,3-dichloro-2-fluorobenzene was determined to be 9.3288 ± 0.0007 eV, and that of 1,2-dichloro-4-fluorobenzene (B72040) was found to be 73332 ± 7 cm⁻¹ (approx. 9.09 eV). rsc.orgresearchgate.net These studies provide a strong basis for predicting the ionization energy of this compound and for interpreting its photoelectron spectrum. The NIST Chemistry WebBook also lists the availability of gas-phase ion energetics data for this compound. nist.gov

Table 3: Experimental Ionization Energies of Dichlorofluorobenzene Isomers

| Compound | Ionization Energy (eV) | Method |

| 1,3-Dichloro-2-fluorobenzene | 9.3288 ± 0.0007 | MATI Spectroscopy rsc.orgrsc.org |

| 1,2-Dichloro-4-fluorobenzene | ~9.09 | MATI Spectroscopy researchgate.net |

Modeling of Reaction Pathways and Transition States

A significant advantage of computational chemistry is its ability to model entire reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers associated with transition states. This provides a molecular-level understanding of reaction feasibility, pathways, and kinetics.

A recent computational study investigated the photo-catalytic mechanism for C-O bond formation from arenes, explicitly including the reaction of this compound (referred to by its IUPAC name, 2,4-dichloro-1-fluorobenzene) with methanol (B129727). rsc.org The study employed DFT calculations (M06-2X-D3/ma-def2-SVP level with an SMD solvent model) to map the Gibbs free energy surfaces of the proposed reaction pathways. rsc.org

The research explored several potential mechanisms, including one where the photo-excited catalyst (DDQ) interacts with methanol via a hydrogen-shift reaction. rsc.org The calculations identified the structures of intermediates and transition states along the favorable reaction coordinate. By analyzing the Gibbs free energy changes for each step, the study elucidated the most likely pathway for the formation of the product, 2,4-dichloro-1-methoxybenzene. rsc.org Such computational modeling is invaluable for understanding and optimizing complex organic reactions.

Table 4: Illustrative Energetics of a Modeled Reaction Pathway This table shows an example of how computational results for a reaction step are presented.

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

| Catalyst Excitation | DDQ + hv → ³DDQ | Energy input for photo-excitation. |

| H-Shift Reaction | ³DDQ + CH₃OH → [TS] → IM | Formation of an intermediate complex via a transition state. |

| Product Formation | IM + C₆H₃Cl₂F → Product + Catalyst | Reaction of the intermediate with the substrate. |

Note: This table is a simplified representation of the detailed energy surface calculations found in computational studies like Zheng et al. (2024). rsc.org

Research on Applications of 1,3 Dichloro 4 Fluorobenzene As a Synthetic Intermediate

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

The structural features of 1,3-dichloro-4-fluorobenzene make it a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of multiple halogen atoms provides sites for various chemical modifications and coupling reactions, essential for building the complex scaffolds of modern drugs.

Research has highlighted the role of halogenated aromatic compounds in the development of new antibacterial agents. While direct studies on this compound are specific, its close derivative, 1,3-dibromo-4-fluorobenzene, serves as a precursor in the synthesis of antibacterial drugs, specifically tricyclic substituted oxazolidinones. google.com This suggests that the dichlorinated analog can be a crucial component in developing novel classes of antibiotics. The synthesis pathway often involves multi-step reactions where the halogenated ring is a core component onto which other functional groups are added to achieve the final, biologically active molecule. google.com

Macrocyclic peptides are an important class of therapeutic agents, and their synthesis often requires specialized building blocks. A derivative of this compound, namely 1,3-dibromo-4-fluorobenzene, is utilized in the synthesis of macrocyclic proline-containing peptides. google.com These peptides have been investigated as potential inhibitors of the hepatitis C virus. google.com The synthesis involves incorporating the fluorinated phenyl ring into a larger macrocyclic structure that includes proline, an amino acid known for inducing specific turns in peptide chains, which is crucial for their biological activity. nih.gov

The precise structure of this compound is instrumental in the construction of targeted drug molecules. A notable example is its use in the synthesis of triclosan (B1682465) analogues designed to inhibit the enoyl-acyl carrier protein (ACP) reductase (ENR) in Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.govresearchgate.net In this synthesis, this compound reacts with a protected vanillin (B372448) derivative to form a diphenyl ether, which serves as the core scaffold of the modified triclosan molecule. nih.gov This targeted approach aims to create more potent and selective drugs by modifying a known inhibitor to better fit the active site of a parasitic enzyme. nih.govresearchgate.net

Table 1: Synthesis of a Triclosan Analogue Intermediate

| Step | Reactants | Reagents & Conditions | Product | Yield |

| 1 | Phenol Acetal, this compound | Cs₂CO₃, DMF, 130 °C, 14 h | Diphenyl Ether Intermediate | 51% |

| 2 | Diphenyl Ether Intermediate | PPTS, wet acetone, reflux, 2.5 h | Benzaldehyde Derivative | 100% |

| 3 | Benzaldehyde Derivative | NaBH₄, MeOH, RT, 1.5 h | Benzyl Alcohol Derivative | 84% |

| 4 | Benzyl Alcohol Derivative | CBr₄, PPh₃, THF, RT, 14 h | Benzyl Bromide Derivative | 83% |

| 5 | Benzyl Bromide Derivative | NaN₃, DMF, 110 °C, 7 h | Benzyl Azide Precursor | 71% |

| Data sourced from research on triclosan scaffold modification for targeting Toxoplasma gondii. nih.govresearchgate.net |

Agrochemical Intermediates and Pesticide Development

Similar to its role in pharmaceuticals, this compound and its close relatives are important intermediates in the agrochemical industry. The inclusion of fluorine and chlorine atoms can enhance the efficacy and stability of pesticides.

Halogenated benzenes are foundational materials for a variety of agrochemicals. nbinno.comontosight.ai For instance, the related compound 1,3-dichloro-2-fluorobenzene is a known intermediate in the synthesis of the herbicide fluroxypyr, which is effective against broadleaf weeds. nbinno.com Furthermore, 5-bromo-1,3-dichloro-2-fluorobenzene (B174838), another structural analogue, is used to create isoxazoline (B3343090) derivatives that exhibit significant insecticidal and acaricidal properties. nbinno.com These applications underscore the importance of the dichlorofluorobenzene framework in developing effective crop protection agents. The specific substitution pattern on the benzene (B151609) ring is crucial for the molecule's biological activity and its mode of action in the target pest or weed. nbinno.comccspublishing.org.cn

Table 2: Related Dichlorofluorobenzene Derivatives in Agrochemicals

| Derivative | Application | Product Class |

| 1,3-Dichloro-2-fluorobenzene | Precursor for Fluroxypyr | Herbicide |

| 5-Bromo-1,3-dichloro-2-fluorobenzene | Precursor for Isoxazoline derivatives | Insecticide, Acaricide |

| This table highlights the utility of closely related compounds in the agrochemical sector. nbinno.comnbinno.com |

Specialty Chemical and Material Science Applications

Beyond life sciences, dichlorofluorobenzene compounds serve as intermediates in the synthesis of specialty chemicals and advanced materials. Their unique electronic and physical properties are leveraged to create materials with specific functions. For example, related compounds like 1,3-dichloro-2-fluorobenzene are used as starting materials in the production of liquid crystals, which are essential components of electronic displays in devices such as televisions and smartphones. nbinno.com They are also used in the manufacturing of dyes and pigments, where the halogenated aromatic structure contributes to the color and stability of the final product. nbinno.comontosight.ai

Dye and Pigment Precursors

This compound serves as a versatile intermediate in the synthesis of precursors for various classes of dyes and pigments. The reactivity of its chloro and fluoro substituents allows for its incorporation into larger chromophoric systems. The presence of the halogen atoms provides reaction sites for nucleophilic substitution, a common strategy in the synthesis of anthraquinone (B42736) and azo dyes.

Anthraquinone dyes, known for their lightfastness and brilliant colors, are a significant class of industrial colorants. beilstein-journals.orgcolab.ws The synthesis of these dyes often involves the reaction of halogenated benzene derivatives with phthalic anhydride (B1165640) or its derivatives through Friedel-Crafts acylation, followed by ring-closing reactions. beilstein-journals.org For instance, 1,4-dichloroanthraquinone (B1630720) can be prepared from 1,4-dichlorobenzene (B42874) and phthalic dichloride. beilstein-journals.org While direct synthesis examples starting from this compound are not prevalent in readily available literature, its structural similarity to other dihalobenzenes used in these processes suggests its potential as a starting material. The chlorine atoms on the ring can be substituted by amino or anilino groups, which are key auxochromes in many anthraquinone dyes, influencing their color and solubility. The general structure of anthraquinone dyes involves a core anthracene-9,10-dione, which is modified with various substituents to achieve the desired color. ikm.org.my

Azo dyes, which constitute the largest group of synthetic colorants, are characterized by the presence of one or more azo (–N=N–) groups. ijirset.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. ijirset.com this compound can be converted into an aniline (B41778) derivative, such as 3,5-dichloro-4-fluoroaniline (B1294558), which can then undergo diazotization. The resulting diazonium salt can be coupled with various aromatic compounds like phenols or anilines to produce a wide range of azo dyes. The specific substituents on the benzene ring, in this case, chlorine and fluorine, can influence the color of the resulting dye and its fastness properties. The nitration of related compounds like 3,5-dichloro-4-fluorobenzene to form nitroaromatics is a known process, and these nitro compounds are readily reduced to the corresponding anilines, providing a viable route to the necessary dye intermediates.

High-performance pigments, a class of organic pigments with exceptional durability and stability, also utilize halogenated aromatic precursors. For example, the pigments and dyes industry is a major consumer of phthalic anhydride for the production of phthalocyanine (B1677752) pigments, which are known for their intense blue and green shades. indiamart.com

The table below illustrates potential dye and pigment precursors that could be synthesized from this compound, based on established chemical transformations of similar halogenated aromatics.

| Precursor Type | Potential Synthetic Route from this compound | Target Dye/Pigment Class |

| Halogenated Anthraquinone Intermediate | Friedel-Crafts acylation with phthalic anhydride derivatives followed by cyclization. | Anthraquinone Dyes |

| Dichloro-fluoroaniline | Nitration followed by reduction of the nitro group to an amine. | Azo Dyes |

| Substituted Benzoyl Chloride | Friedel-Crafts acylation to introduce a carbonyl group, followed by conversion to the acid chloride. | Precursor for various dye syntheses |

Polymer and Material Building Blocks

The chemical structure of this compound, featuring two reactive chlorine atoms and a fluorine atom on an aromatic ring, makes it a valuable building block for high-performance polymers and advanced materials. Its primary application in this field is as a monomer in polycondensation reactions to produce poly(aryl ether)s, such as poly(aryl ether ketones) (PAEKs) and poly(aryl ether sulfones) (PAES).

In the synthesis of these polymers, the halogen atoms on the aromatic ring undergo nucleophilic aromatic substitution (SNAr) with the phenoxide anions of bisphenol monomers. The fluorine atom, being highly electronegative, activates the chlorine atoms towards this substitution, making this compound a reactive monomer. This is a crucial aspect, as the efficiency of the polymerization reaction is dependent on the reactivity of the monomers. Fluorinated aromatic dihalides, like 4,4'-difluorobenzophenone (B49673), are often preferred in the synthesis of PAEKs due to their high reactivity. researchgate.netresearchgate.net

The incorporation of the this compound unit into a polymer backbone can impart several desirable properties. The rigid aromatic rings contribute to high thermal stability and mechanical strength, which are characteristic features of high-performance polymers. oup.com The presence of fluorine can also enhance certain properties, such as lowering the dielectric constant and improving chemical resistance. Research into fluorinated polymers has shown that the introduction of fluorine can lead to materials with improved dielectric properties, which are sought after for applications in high-frequency electronics. researchgate.net

The general scheme for the synthesis of a poly(aryl ether) using a dihalogenated monomer like this compound and a bisphenol is a step-growth polymerization. This process allows for the creation of a wide range of copolymers by using a mixture of different dihalide or bisphenol monomers, enabling the fine-tuning of the final polymer's properties. researchgate.netkpi.ua For example, copolymers of poly(aryl ether ketone) can be synthesized by reacting a mixture of 1,4-bis(4-fluorobenzoyl)naphthalene (B12538673) and 4,4'-difluorobenzophenone with hydroquinone. researchgate.net Similarly, this compound could be used as a comonomer to introduce specific structural features and properties into the polymer chain.

The table below summarizes the potential applications of this compound as a polymer building block and the resulting polymer characteristics.

| Polymer Class | Polymerization Method | Role of this compound | Key Properties of Resulting Polymer |

| Poly(aryl ether ketone) (PAEK) | Nucleophilic Aromatic Substitution Polycondensation | Dihalo-monomer | High thermal stability, mechanical strength, chemical resistance. |

| Poly(aryl ether sulfone) (PAES) | Nucleophilic Aromatic Substitution Polycondensation | Dihalo-monomer | Excellent thermal and oxidative stability, good mechanical properties. |

| Polyesters | Carbonylation-Polycondensation | Dihalo-monomer | Good thermal properties, potential for liquid crystalline behavior. oup.com |

| Fluorinated Polymers | Various polymerization techniques | Fluorine-containing building block | Lower dielectric constant, enhanced chemical resistance, specific optical properties. researchgate.netsioc-journal.cn |

Principles and Practices of Green Chemistry in 1,3 Dichloro 4 Fluorobenzene Synthesis

Minimization of Hazardous Substances and Waste Generation

Traditional methods for synthesizing 1,3-dichloro-4-fluorobenzene often rely on the Balz-Schiemann reaction. wikipedia.org This process typically starts with the diazotization of an aromatic amine, such as 3,4-dichloroaniline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate is then converted to an aryl diazonium tetrafluoroborate (B81430) salt, which upon thermal decomposition, yields the desired aryl fluoride (B91410). wikipedia.orgnih.gov

However, this classical route presents several hazards and waste-related drawbacks. The diazonium salt intermediates are often unstable and potentially explosive, posing significant safety risks, especially on an industrial scale. google.comacs.org The reaction also generates toxic byproducts, including boron trifluoride gas and acidic waste streams that are difficult and costly to treat and dispose of. google.comgoogle.com The reliance on hazardous reagents and the production of substantial waste highlight the need for greener alternatives that reduce risk and environmental impact. google.com

Development of Environmentally Benign Solvents and Reaction Media

A core tenet of green chemistry is the reduction or replacement of volatile organic compounds (VOCs) with safer, more environmentally benign alternatives. rsc.org In the context of this compound synthesis, this has led to research into novel solvent systems and solvent-free conditions.

Ionic Liquids as Green Solvents

Ionic liquids (ILs) have emerged as promising green solvents for the Balz-Schiemann reaction and related fluorination processes. organic-chemistry.org These salts, which are liquid at or near room temperature, have negligible vapor pressure, reducing the risk of atmospheric emissions. rsc.orgresearchgate.net Their unique properties can enhance reaction efficiency and simplify product isolation.

Table 1: Comparison of Conventional vs. Ionic Liquid-Based Aromatic Fluorination

| Feature | Conventional Balz-Schiemann | Ionic Liquid-Assisted Fluorination |

| Solvent | Volatile Organic Compounds (VOCs) | Ionic Liquids (e.g., [bmim][BF4]) |

| Hazards | Explosive intermediates, toxic gas (BF3) | Reduced risk of explosion, negligible solvent volatility |

| Conditions | High temperatures often required | Milder reaction temperatures |

| Yields | Variable, often moderate | Generally higher and more consistent |

| Workup | Complex, generates acidic waste | Simpler, potential for solvent recycling |

| Byproducts | Tarry residues, side-products | Cleaner reaction profile |

Solvent-Free Reaction Conditions

An even greener approach is the elimination of solvents altogether. scispace.comresearchgate.net Solvent-free reactions, often conducted using techniques like mechanochemistry, reduce waste at the source and can lead to higher efficiency and simpler purification. rsc.org This approach directly addresses the environmental and health concerns associated with many industrial solvents. scispace.comdergipark.org.tr

Energy Efficiency and Process Intensification

Improving energy efficiency is another cornerstone of green chemistry, aiming to reduce the economic and environmental costs associated with chemical manufacturing. Process intensification, through methods like microwave or ultrasound irradiation and mechanochemistry, offers pathways to achieve these goals by accelerating reaction rates and improving yields. rsc.org

Microwave and Ultrasound-Assisted Synthesis

Microwave and ultrasound technologies are powerful tools for process intensification in organic synthesis. rsc.org These methods deliver energy directly to the reacting molecules, leading to rapid heating and often dramatic reductions in reaction times compared to conventional heating methods. researchgate.netmdpi.com

Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to create localized hotspots of extreme temperature and pressure, which enhances reaction rates. mdpi.com Both microwave and ultrasound-assisted methods have been successfully applied to a variety of organic reactions, demonstrating benefits such as higher yields, shorter reaction times, and milder conditions. researchgate.netnih.gov The application of these techniques to the synthesis of this compound could significantly improve energy efficiency and throughput.

Mechanochemical Approaches for Aromatic Fluorination

Mechanochemistry, which uses mechanical force (typically through ball milling) to induce chemical reactions, is an inherently energy-efficient and often solvent-free technique. dtu.dkcardiff.ac.uk This approach has emerged as a sustainable alternative to traditional solution-based synthesis. rsc.orgrsc.org

In the context of aromatic fluorination, mechanochemical methods have been developed that can circumvent the drawbacks of the conventional Balz-Schiemann reaction, such as high temperatures and the use of toxic solvents. dtu.dk For example, solid-state nucleophilic aromatic fluorination (SNAr) using potassium fluoride can be achieved rapidly and efficiently in a ball mill, often within an hour, compared to the many hours required for solution-based methods. rsc.org This solid-state approach is not only faster and more energy-efficient but also safer and more environmentally friendly, offering a powerful green alternative for the synthesis of fluorinated aromatics. rsc.orgdtu.dk

Catalysis for Sustainable Production

The sustainable production of this compound is critically reliant on the development and implementation of advanced catalytic systems. Catalysis is a cornerstone of green chemistry, offering pathways to increased reaction efficiency, selectivity, and reduced energy consumption, thereby minimizing the environmental footprint of chemical manufacturing. ijnc.iracs.org Research into the catalytic synthesis of fluorinated aromatic compounds, including isomers and precursors of this compound, highlights several promising approaches that align with the principles of sustainable production.

The primary route for introducing a fluorine atom onto an aromatic ring, such as in the synthesis of this compound, often involves nucleophilic aromatic substitution (the Halex reaction) or diazotization-fluorination (the Balz-Schiemann reaction and its variations). wikipedia.org In these processes, catalysts play a pivotal role in enhancing reaction rates and controlling regioselectivity under milder conditions than traditional stoichiometric methods.

One area of significant advancement is the use of phase-transfer catalysts (PTCs). These catalysts facilitate the transfer of a reactant, such as a fluoride anion, from an aqueous or solid phase into an organic phase where the reaction with the substrate (e.g., a dichloronitrobenzene precursor) occurs. Ionic liquids, particularly those based on phosphonium (B103445) salts, have demonstrated considerable efficacy as both solvents and catalysts in Halex reactions. researchgate.net Their low volatility and high thermal stability contribute to a safer and more sustainable process. For instance, in the fluorination of 1,3-dichloro-4-nitrobenzene, a precursor that could potentially be used to synthesize this compound via subsequent reduction and diazotization, phosphonium-based ionic liquids have shown to be effective. researchgate.net

Another key strategy in green catalytic synthesis is the use of heterogeneous catalysts. These are typically solid materials, such as metal oxides or supported metals, which can be easily separated from the reaction mixture and recycled, thus reducing waste and production costs. ijnc.ir For vapor-phase fluorination reactions, chromium-based catalysts are often employed. google.com While effective, the green credentials of chromium catalysts are under scrutiny due to the metal's toxicity, prompting research into more benign alternatives.

Photoredox catalysis represents a cutting-edge approach that utilizes visible light to drive chemical reactions at ambient temperatures, significantly lowering the energy input compared to thermally driven processes. mdpi.com While direct photocatalytic synthesis of this compound is not yet widely reported, studies on related compounds, such as the 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) catalyzed C-O bond formation with 2,4-dichloro-1-fluorobenzene, demonstrate the potential of photocatalysis in activating halogenated benzenes for further functionalization. rsc.org The development of photocatalytic systems for direct C-H fluorination is an active area of research that could lead to more atom-economical and sustainable routes to this compound in the future.

The following table summarizes research findings on catalytic systems relevant to the synthesis of this compound and related compounds, highlighting the catalyst, reaction type, and key findings from a green chemistry perspective.

Interactive Data Table: Catalytic Systems for Fluorination Reactions

| Catalyst/System | Substrate | Reaction Type | Key Findings & Green Chemistry Relevance |

| Phosphonium-based Ionic Liquids | 1,3-dichloro-4-nitrobenzene | Nucleophilic Fluorination (Halex) | Act as both solvent and phase-transfer catalyst, enhancing reaction rates. Low volatility and recyclability improve process safety and sustainability. researchgate.net |

| Chromium-based catalysts (e.g., Cr2O3) | Halogenated benzenes | Vapor-phase Fluorination | Effective for gas-phase reactions, but the toxicity of chromium is a significant environmental concern. google.com |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | 2,4-dichloro-1-fluorobenzene | Photocatalytic C-O bond formation | Demonstrates the potential of visible-light-driven catalysis for activating dichlorofluorobenzenes, offering a low-energy pathway. rsc.org |

| Copper(I) salts | (2-azido-1,3-dichloro-5-trifluoromethyl)benzene | 1,3-Dipolar Cycloaddition | Enables highly regioselective synthesis at room temperature, showcasing mild conditions and high selectivity. nih.gov |

| Rhodium on Alumina (Rh/Al2O3) | Fluorobenzene (B45895) | Hydrodefluorination | While a degradation reaction, it demonstrates C-F bond activation under mild aqueous conditions, relevant for understanding catalyst behavior. researchgate.net |

The pursuit of sustainable production for this compound necessitates a continued focus on developing novel catalytic systems that are not only efficient and selective but also composed of earth-abundant, non-toxic materials. The integration of renewable energy sources, such as light in photocatalysis, and the use of environmentally benign solvents are key directions for future research in this area. ijnc.irresearchgate.net

Environmental Behavior and Degradation Studies of Halogenated Benzenes

Biodegradation Mechanisms of Fluorinated Aromatic Compounds

The microbial degradation of fluorinated aromatic compounds, such as 1,3-dichloro-4-fluorobenzene, is a key area of environmental research. The strong carbon-fluorine bond often makes these compounds resistant to degradation, leading to their persistence in the environment. However, various microorganisms have evolved pathways to break down these challenging molecules.

Microbial Degradation Pathways in Anaerobic Environments

Under anaerobic conditions, the biodegradation of halogenated aromatic compounds primarily proceeds through reductive dehalogenation. acs.org This process involves the removal of a halogen atom and its replacement with a hydrogen atom. Microorganisms that carry out this process are known as organohalide-respiring bacteria. enviro.wiki

Studies on compounds structurally related to this compound have provided insights into potential degradation pathways. For instance, the anaerobic degradation of fluorobenzoates has been observed under denitrifying conditions, where specific bacterial strains utilize these compounds as growth substrates. nih.govresearchwithrutgers.com Research on 3,4-dihaloanilines has revealed that reductive deamination, the removal of the amino group, can be an initial step in their anaerobic microbial degradation. oup.com This is followed by the removal of halogen atoms. oup.com

The regioselective removal of halogens is influenced by the electronic properties of the aromatic ring. Halogens at positions with a less negative partial charge are more susceptible to removal. acs.orgacs.org This suggests that for this compound, the chlorine atoms would likely be removed before the more electronegative fluorine atom.

While direct microbial degradation of this compound in anaerobic environments is not extensively documented, the principles of reductive dehalogenation observed for other halogenated benzenes provide a framework for its likely fate. acs.orgacs.org The process is often slow and dependent on the presence of suitable microbial communities and electron donors. enviro.wiki

Role as Electron Acceptors in Environmental Systems

In anaerobic environments, halogenated aromatic compounds can serve as terminal electron acceptors for microbial respiration, a process known as organohalide respiration. enviro.wiki This is a crucial role in their biodegradation, as it allows microorganisms to gain energy for growth by transferring electrons to the halogenated compound. enviro.wikiresearchgate.netacs.org

The potential for a halogenated aromatic compound to act as an electron acceptor is related to its redox potential. researchgate.netacs.org For many chlorinated benzenes, the redox potentials are in a range that makes them favorable electron acceptors for microbial respiration, particularly when coupled with the oxidation of electron donors like hydrogen. researchgate.net This theoretical potential has been experimentally confirmed for some chlorinated benzoates. researchgate.net

The process of organohalide respiration is catalyzed by enzymes called dehalogenases, which are often corrinoid-containing and membrane-bound. asm.org The discovery of various microbes capable of using a wide range of halogenated compounds as electron acceptors, including polychlorinated biphenyls and chlorinated benzenes, suggests that similar processes could be involved in the transformation of this compound. enviro.wiki